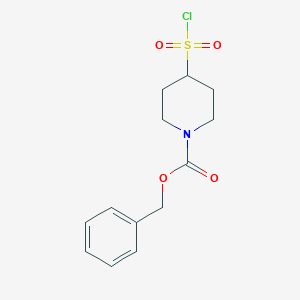

Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate

説明

特性

IUPAC Name |

benzyl 4-chlorosulfonylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4S/c14-20(17,18)12-6-8-15(9-7-12)13(16)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGCWAOVTPVFBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620272 | |

| Record name | Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287953-54-2 | |

| Record name | Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate. This compound is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery, incorporating a reactive sulfonyl chloride moiety and a stable N-Cbz protected piperidine ring. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Chemical Properties and Data

Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate is a white to off-white solid at room temperature. Its core structure consists of a piperidine ring substituted at the 4-position with a chlorosulfonyl group and at the 1-position with a benzyloxycarbonyl (Cbz) protecting group.

Physicochemical Data

Quantitative data for Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate is summarized in the table below. It is important to note that while some data is available from chemical suppliers, experimental values for properties such as melting and boiling points are not widely reported in the literature.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆ClNO₄S | PubChem[1] |

| Molecular Weight | 317.79 g/mol | PubChem[1] |

| CAS Number | 287953-54-2 | PubChem[1] |

| Appearance | White to off-white solid | Inferred from supplier data |

| Purity | Typically ≥95% | Oakwood Chemical[2] |

| Boiling Point (Predicted) | 454-455 °C | Oakwood Chemical[2] |

| Melting Point | Not available | |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. Expected to be insoluble in water. | Inferred from structure |

Spectral Data

-

¹H NMR: Expected signals would include aromatic protons from the benzyl group (approx. 7.3 ppm), a singlet for the benzylic CH₂ (approx. 5.1 ppm), and multiplets for the piperidine ring protons. The proton at the 4-position, adjacent to the sulfonyl chloride, would likely appear as a distinct multiplet.

-

¹³C NMR: Expected signals would include those for the aromatic carbons, the benzylic carbon, the carbonyl carbon of the Cbz group, and the carbons of the piperidine ring.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the sulfonyl chloride (S=O stretches around 1370 and 1180 cm⁻¹), the carbamate carbonyl (C=O stretch around 1700 cm⁻¹), and C-H bonds of the aromatic and aliphatic parts of the molecule.

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of the benzyl group, the carbamate group, and the sulfonyl chloride moiety.

Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate is not currently published. However, a plausible synthetic route can be proposed based on established organic chemistry principles and analogous transformations reported for similar molecules. The most likely synthetic pathway involves the protection of the piperidine nitrogen, followed by the introduction and subsequent chlorination of a sulfonic acid group at the 4-position.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate.

Detailed Proposed Experimental Protocol

Step 1: Synthesis of 1-(Benzyloxycarbonyl)piperidine-4-sulfonic acid

-

To a solution of piperidine-4-sulfonic acid (1 equivalent) in a 1:1 mixture of tetrahydrofuran and water, add sodium bicarbonate (2.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add benzyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, acidify the aqueous solution with 1M HCl to a pH of approximately 2.

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(benzyloxycarbonyl)piperidine-4-sulfonic acid.

Step 2: Synthesis of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate

-

To a solution of 1-(benzyloxycarbonyl)piperidine-4-sulfonic acid (1 equivalent) in anhydrous dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).

-

Cool the mixture to 0 °C in an ice bath.

-

Add oxalyl chloride or thionyl chloride (2-3 equivalents) dropwise.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring gas evolution.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction with ice-cold water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate.

Reactivity and Stability

The chemical reactivity of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate is dominated by the electrophilic nature of the sulfonyl chloride group.

Reactivity of the Sulfonyl Chloride Group

The sulfonyl chloride moiety is highly susceptible to nucleophilic attack. It readily reacts with a variety of nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and thioesters, respectively. This reactivity makes the title compound an excellent building block for introducing the N-Cbz-piperidine-4-sulfonyl group into larger molecules.

Caption: General reactivity of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate with nucleophiles.

Stability of the N-Cbz Protecting Group

The benzyloxycarbonyl (Cbz) group is a robust protecting group for the piperidine nitrogen. It is stable to a wide range of reaction conditions, including those typically used for reactions involving the sulfonyl chloride group. The Cbz group can be removed under specific conditions, most commonly by catalytic hydrogenolysis (e.g., H₂/Pd-C), or by strong acidic conditions (e.g., HBr in acetic acid).

Applications in Drug Development

While specific applications of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate are not extensively documented, its structural motifs are prevalent in many biologically active compounds.

-

Piperidine Scaffold: The piperidine ring is a common feature in many approved drugs due to its favorable physicochemical properties and its ability to adopt well-defined three-dimensional conformations, which is crucial for binding to biological targets.

-

Sulfonamide Moiety: The sulfonamide group, readily formed from the sulfonyl chloride, is a key pharmacophore in a wide range of therapeutic agents, including antibacterial, diuretic, and anticancer drugs.

-

Linker Chemistry: The bifunctional nature of this compound makes it a useful linker for conjugating different molecular fragments, for example, in the development of PROTACs or antibody-drug conjugates.

Given these features, Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate is a valuable intermediate for the synthesis of compound libraries for high-throughput screening and for the targeted synthesis of novel drug candidates.

Safety and Handling

Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate is classified as a hazardous substance.

-

GHS Hazard Statements: H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation). [cite: PubChem]

-

Handling Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong bases and nucleophiles.

Conclusion

Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate is a versatile and reactive building block with significant potential in the field of medicinal chemistry. Its combination of a protected piperidine ring and a reactive sulfonyl chloride group allows for the straightforward synthesis of a diverse range of complex molecules. While experimental data for this specific compound is limited, this guide provides a solid foundation of its predicted properties, a plausible synthetic route, and an overview of its potential applications, thereby serving as a useful resource for researchers in drug discovery and development.

References

Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate CAS number 287953-54-2

An In-depth Technical Guide to Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate

CAS Number: 287953-54-2 Molecular Formula: C₁₃H₁₆ClNO₄S Synonyms: Benzyl 4-(chlorosulfonyl)-1-piperidinecarboxylate, N-Benzyloxycarbonyl-4-piperidinesulfonyl chloride

This technical guide provides a comprehensive overview of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate, a key intermediate for researchers, scientists, and professionals in drug development. The document details the compound's physicochemical properties, safety information, and its pivotal role as a building block in synthetic and medicinal chemistry.

Chemical and Physical Properties

Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate is a solid compound at ambient temperature. Its structure features a piperidine ring functionalized with both a chlorosulfonyl group and a benzyl carbamate protecting group. This strategic combination makes it a valuable reagent for introducing the piperidine-4-sulfonyl moiety into molecules, a common scaffold in pharmacologically active compounds. The N-benzyl piperidine (N-BP) motif, in particular, is frequently used in drug discovery to modulate physicochemical properties and efficacy.[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 287953-54-2 | [2][3][4] |

| Molecular Formula | C₁₃H₁₆ClNO₄S | [2][3][4] |

| Molecular Weight | 317.79 g/mol | [3][4] |

| IUPAC Name | benzyl 4-chlorosulfonylpiperidine-1-carboxylate | [2][3] |

| InChIKey | HEGCWAOVTPVFBJ-UHFFFAOYSA-N | [2][3] |

| Physical Form | Solid | |

| Purity | ≥95% (typical) |

| Storage Temperature | Ambient to -20°C |[5] |

Reactivity and Synthetic Applications

The primary reactive center of this molecule is the sulfonyl chloride (-SO₂Cl) group. This functional group readily undergoes nucleophilic substitution with primary and secondary amines to form stable sulfonamides. This reactivity is fundamental to its application in drug discovery for creating libraries of sulfonamide derivatives for biological screening. The benzyloxycarbonyl (Cbz or Z) group serves as a protecting group for the piperidine nitrogen, preventing its interference in reactions and allowing for selective functionalization.

Caption: General reactivity of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate with amines.

Role in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] This compound serves as an intermediate for synthesizing molecules targeting a range of biological systems. For example, sulfonamide-containing molecules derived from similar building blocks have been investigated as potent inhibitors of enzymes like carbonic anhydrase.[6] The ability to readily couple this intermediate with a diverse set of amines allows for the rapid generation of compound libraries, which is a cornerstone of modern lead discovery and optimization campaigns.

Caption: Logical workflow of the compound's use in a drug discovery program.

Experimental Protocols

Protocol 1: General Synthesis of an N-Aryl Piperidine-4-Sulfonamide

This protocol describes a representative procedure for reacting Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate with a generic aniline derivative.

Materials:

-

Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate (1.0 eq)

-

Substituted Aniline (1.1 eq)

-

Pyridine or Triethylamine (2.0 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate (1.0 eq) and dissolve in anhydrous DCM.

-

Addition of Reagents: Cool the solution to 0 °C using an ice bath. Add the substituted aniline (1.1 eq) followed by the slow, dropwise addition of pyridine (2.0 eq).

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Workup: Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide product.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Caption: Experimental workflow for the synthesis of sulfonamide derivatives.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified with the GHS07 pictogram, indicating it can cause skin and eye irritation.

Table 2: GHS Hazard Information

| Category | Code | Description | Source |

|---|---|---|---|

| Pictogram | GHS07 | Warning | |

| Signal Word | Warning | ||

| Hazard Statements | H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | ||

| H335 | May cause respiratory irritation |

| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | Avoid breathing dust, wear protective gear, wash skin after handling, rinse eyes cautiously with water. | |

References

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BENZYL 4-(CHLOROSULFONYL)PIPERIDINE-1-CARBOXYLATE | CAS 287953-54-2 [matrix-fine-chemicals.com]

- 3. Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate | C13H16ClNO4S | CID 21931260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. usbio.net [usbio.net]

- 6. iris.unica.it [iris.unica.it]

An In-depth Technical Guide to Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate. This compound is a key intermediate in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of biologically active molecules. This document summarizes its known physicochemical properties and outlines a plausible, though currently hypothetical, synthetic route. Detailed theoretical experimental protocols are provided to guide researchers in its preparation. The guide is intended for professionals in the fields of chemical research and drug development who are interested in utilizing this compound as a building block for novel therapeutics.

Chemical Structure and Properties

Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate is a bifunctional molecule featuring a piperidine core. The nitrogen atom of the piperidine is protected by a benzyloxycarbonyl (Cbz) group, a common protecting group in organic synthesis that can be readily removed under specific conditions. The 4-position of the piperidine ring is substituted with a chlorosulfonyl group, a reactive functional group that can readily undergo nucleophilic substitution reactions. This dual functionality makes it a valuable synthon for introducing the piperidine sulfonyl moiety into more complex molecules.

Below is a table summarizing the key computed physicochemical properties of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate.[1]

| Property | Value |

| Molecular Formula | C13H16ClNO4S |

| Molecular Weight | 317.79 g/mol |

| IUPAC Name | benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate |

| CAS Number | 287953-54-2 |

| XLogP3 | 2.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

| Exact Mass | 317.0488569 g/mol |

| Monoisotopic Mass | 317.0488569 g/mol |

| Topological Polar Surface Area | 72.1 Ų |

| Heavy Atom Count | 20 |

| Complexity | 420 |

Potential Applications in Drug Discovery

The piperidine scaffold is a prevalent structural motif in a vast number of approved drugs and clinical candidates due to its favorable physicochemical properties, including its three-dimensional nature which can lead to improved binding affinity and selectivity for biological targets. The introduction of a sulfonyl chloride group in Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate provides a reactive handle for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.

This compound can serve as a crucial building block for:

-

Synthesis of Novel Sulfonamide Derivatives: The chlorosulfonyl group can be reacted with a wide variety of primary and secondary amines to generate a library of piperidine-based sulfonamides for screening against various therapeutic targets.

-

Development of Enzyme Inhibitors: The sulfonamide moiety is a key pharmacophore in many enzyme inhibitors, including those targeting carbonic anhydrases and proteases.

-

Probing Structure-Activity Relationships (SAR): The well-defined structure of this intermediate allows for systematic modifications of the piperidine and benzyl moieties to explore and optimize the biological activity of the resulting compounds.

While specific signaling pathways involving this exact molecule are not yet detailed in the public domain, its structural components suggest potential interactions with targets that recognize sulfonamide and piperidine motifs.

Proposed Synthesis Pathway (Hypothetical)

The proposed synthesis starts from the commercially available Benzyl 4-hydroxypiperidine-1-carboxylate and proceeds through a two-step sequence involving a substitution reaction to introduce a thiol group, followed by an oxidative chlorination.

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of Benzyl 4-mercaptopiperidine-1-carboxylate (Intermediate)

This step involves the conversion of the hydroxyl group to a thiol group. A common method for this transformation is the Mitsunobu reaction with thioacetic acid followed by hydrolysis.

-

Materials:

-

Benzyl 4-hydroxypiperidine-1-carboxylate

-

Triphenylphosphine (PPh3)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Thioacetic acid

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of Benzyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DIAD or DEAD (1.5 eq) dropwise.

-

Stir the mixture at 0 °C for 15 minutes, then add thioacetic acid (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in methanol and add a solution of sodium hydroxide (2.0 eq) in water.

-

Stir the mixture at room temperature for 2-4 hours to effect hydrolysis of the thioacetate.

-

Neutralize the reaction mixture with 1 M HCl.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with saturated aqueous NaHCO3 solution and brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford Benzyl 4-mercaptopiperidine-1-carboxylate.

-

Step 2: Synthesis of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate (Final Product)

This step involves the oxidative chlorination of the thiol intermediate to the corresponding sulfonyl chloride.

-

Materials:

-

Benzyl 4-mercaptopiperidine-1-carboxylate

-

Acetic acid

-

Water

-

Chlorine gas or N-Chlorosuccinimide (NCS)

-

Ice

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bisulfite (NaHSO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

-

Procedure:

-

Dissolve Benzyl 4-mercaptopiperidine-1-carboxylate (1.0 eq) in a mixture of acetic acid and water at 0 °C.

-

Bubble chlorine gas through the solution for 1-2 hours, maintaining the temperature at 0-5 °C. Alternatively, N-Chlorosuccinimide (NCS) can be used as the chlorinating agent.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by pouring it into ice-water.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with cold water, saturated aqueous sodium bisulfite solution (to remove excess chlorine), and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate.

-

Further purification may be achieved by recrystallization or column chromatography if necessary.

-

Visualization of the Core Structure

The following diagram illustrates the key components of the Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate structure.

Safety and Handling

Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate is expected to be a corrosive and moisture-sensitive compound due to the presence of the sulfonyl chloride group. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice. Store the compound in a tightly sealed container under an inert atmosphere in a cool, dry place.

Conclusion

Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its bifunctional nature allows for the straightforward synthesis of diverse libraries of piperidine-containing sulfonamides. While a validated synthetic protocol is not yet published, the hypothetical route outlined in this guide provides a solid starting point for its laboratory preparation. Further research into the synthesis and applications of this compound is warranted and is expected to yield novel therapeutic agents.

References

Technical Data Sheet: Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

This document provides a concise technical overview of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate, a chemical intermediate often utilized in synthetic organic chemistry and drug discovery.

Core Compound Properties

The fundamental physicochemical properties of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate are summarized below.

| Identifier | Value |

| Molecular Weight | 317.79 g/mol [1][2] |

| Molecular Formula | C₁₃H₁₆ClNO₄S[1][2] |

| CAS Number | 287953-54-2[1][2] |

| IUPAC Name | benzyl 4-chlorosulfonylpiperidine-1-carboxylate |

| Synonyms | 287953-54-2, benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate[1] |

Experimental Protocols & Applications

Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate primarily serves as a building block in the synthesis of more complex molecules. Its bifunctional nature, containing both a protected piperidine nitrogen and a reactive sulfonyl chloride group, makes it a versatile reagent.

General Synthetic Workflow:

The typical application of this compound involves the reaction of the sulfonyl chloride group with a nucleophile, such as an amine or an alcohol, to form a sulfonamide or a sulfonate ester, respectively. The benzyl carbamate protecting group on the piperidine nitrogen can then be removed under standard hydrogenolysis conditions to allow for further functionalization at that position.

Due to its role as a chemical intermediate, specific experimental protocols are highly dependent on the target molecule being synthesized. Researchers utilizing this compound would develop procedures based on the specific chemical transformation they aim to achieve.

Visualization of Synthetic Utility

The logical workflow for the utilization of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate in a synthetic route is depicted below. This diagram illustrates its role as a precursor to more complex substituted piperidines.

Caption: Synthetic pathway utilizing the title compound.

References

Synthesis of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic pathway for Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. Due to the limited availability of a direct, published synthesis route, this guide outlines a robust and well-precedented two-step methodology. The synthesis involves the N-protection of a suitable piperidine precursor followed by an oxidative chlorination to yield the target compound.

Proposed Synthetic Route

The synthesis of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate can be efficiently achieved through a two-step process, commencing with the readily available piperidine-4-thiol. The initial step involves the protection of the secondary amine with a benzyloxycarbonyl (Cbz) group, followed by the oxidative chlorination of the thiol to the corresponding sulfonyl chloride.

An In-depth Technical Guide to the Synthesis of N-Benzyloxycarbonyl-4-piperidinesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Benzyloxycarbonyl-4-piperidinesulfonyl chloride, a key building block in the development of various pharmaceutical agents. This document details the primary synthetic route, an alternative pathway, experimental protocols, and quantitative data to support researchers in their synthetic endeavors.

Primary Synthetic Route: From 4-Hydroxypiperidine

The most common and well-established route for the synthesis of N-Benzyloxycarbonyl-4-piperidinesulfonyl chloride initiates from commercially available 4-hydroxypiperidine. The pathway involves three key transformations: protection of the piperidine nitrogen, conversion of the hydroxyl group to a thioacetate, and subsequent oxidative chlorination to yield the final sulfonyl chloride.

Synthesis of N-Benzyloxycarbonyl-4-hydroxypiperidine (1)

The synthesis begins with the protection of the secondary amine of 4-hydroxypiperidine with a benzyloxycarbonyl (Cbz or Z) group. This is a standard procedure in peptide chemistry and organic synthesis to prevent unwanted side reactions of the amine.

Experimental Protocol:

To a cooled (ice bath) solution of 4-hydroxypiperidine (10 g, 0.099 mol) and N,N-diisopropylethylamine (87 mL, 0.495 mol) in dichloromethane (200 mL), benzyl chloroformate (14.1 mL, 0.099 mol) is added dropwise over 2 hours while maintaining a moisture-free atmosphere.[1] Following the addition, water (20 mL) is introduced, and the solvents are removed under reduced pressure. The resulting residue is partitioned between ethyl acetate (200 mL) and water (200 mL). The organic layer is separated, washed sequentially with water (4 x 50 mL), and dried over anhydrous sodium sulfate. Evaporation of the solvent affords N-Benzyloxycarbonyl-4-hydroxypiperidine as a colorless oil.[1]

Synthesis of Benzyl 4-(acetylthio)piperidine-1-carboxylate (2)

The hydroxyl group of N-Benzyloxycarbonyl-4-hydroxypiperidine is then converted to a thioacetate. This is efficiently achieved via a Mitsunobu reaction, which proceeds with inversion of configuration at the carbon center.

Experimental Protocol:

In a flask under an inert atmosphere, N-Benzyloxycarbonyl-4-hydroxypiperidine (1 equivalent) and triphenylphosphine (1.5 equivalents) are dissolved in anhydrous tetrahydrofuran (THF). Thioacetic acid (1.2 equivalents) is added to the solution. The mixture is cooled to 0 °C, and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed in vacuo. The residue is then purified by column chromatography on silica gel to yield benzyl 4-(acetylthio)piperidine-1-carboxylate.

Synthesis of N-Benzyloxycarbonyl-4-piperidinesulfonyl Chloride (3)

The final step involves the oxidative chlorination of the thioacetate intermediate. This transformation directly furnishes the desired sulfonyl chloride.

Experimental Protocol:

Benzyl 4-(acetylthio)piperidine-1-carboxylate (1.45 g, 4.94 mmol) is dissolved in a mixture of dichloromethane (10 mL) and water (40 mL). The solution is cooled to 0 °C, and chlorine gas is bubbled through the vigorously stirred mixture for 4 hours. After the reaction is complete, the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield N-Benzyloxycarbonyl-4-piperidinesulfonyl chloride as a pale green solid. A yield of 1.58 g (100%) has been reported for this step.

Alternative Synthetic Route: Via Sulfonic Acid Intermediate

An alternative approach to N-Benzyloxycarbonyl-4-piperidinesulfonyl chloride involves the preparation of an intermediate sulfonic acid, followed by chlorination.

Synthesis of N-Benzyloxycarbonyl-4-piperidinesulfonic Acid (4)

This route would typically start from a suitable 4-substituted N-Cbz-piperidine, such as N-Cbz-4-bromopiperidine. Reaction with a sulfite salt, such as sodium sulfite, would introduce the sulfonic acid moiety.

(Detailed experimental protocols for this specific transformation are less commonly reported in the literature and would require further methods development.)

Synthesis of N-Benzyloxycarbonyl-4-piperidinesulfonyl Chloride (3) from Sulfonic Acid

The intermediate sulfonic acid can then be converted to the corresponding sulfonyl chloride using standard chlorinating agents.

Experimental Protocol:

To N-Benzyloxycarbonyl-4-piperidinesulfonic acid (1 equivalent) is added thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an appropriate solvent such as dichloromethane, often with a catalytic amount of N,N-dimethylformamide (DMF) when using oxalyl chloride. The reaction mixture is typically stirred at room temperature or gently heated until the conversion is complete. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude N-Benzyloxycarbonyl-4-piperidinesulfonyl chloride, which can be purified by crystallization or chromatography.

Data Presentation

Table 1: Summary of Reagents and Yields for the Primary Synthetic Route

| Step | Starting Material | Reagents | Product | Reported Yield |

| 1.1 | 4-Hydroxypiperidine | Benzyl chloroformate, N,N-diisopropylethylamine | N-Benzyloxycarbonyl-4-hydroxypiperidine (1) | High |

| 1.2 | N-Benzyloxycarbonyl-4-hydroxypiperidine (1) | Triphenylphosphine, DEAD/DIAD, Thioacetic acid | Benzyl 4-(acetylthio)piperidine-1-carboxylate (2) | Moderate to High |

| 1.3 | Benzyl 4-(acetylthio)piperidine-1-carboxylate (2) | Chlorine gas | N-Benzyloxycarbonyl-4-piperidinesulfonyl Chloride (3) | 100% |

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the described synthetic pathways.

Caption: Primary synthetic route to N-Benzyloxycarbonyl-4-piperidinesulfonyl chloride.

Caption: Alternative synthetic route via a sulfonic acid intermediate.

References

An In-Depth Technical Guide to Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate, a key intermediate in medicinal chemistry. This document details its chemical properties, synthesis, and reactivity, with a focus on its application in the development of novel therapeutic agents.

Chemical and Physical Properties

Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate, with the CAS number 287953-54-2, is a white to off-white solid. Its molecular formula is C13H16ClNO4S, and it has a molecular weight of 317.79 g/mol .[1] The structure features a piperidine ring N-protected with a benzyloxycarbonyl (Cbz) group and substituted at the 4-position with a reactive sulfonyl chloride moiety.

| Property | Value | Source |

| Molecular Formula | C13H16ClNO4S | [1] |

| Molecular Weight | 317.79 g/mol | [1] |

| CAS Number | 287953-54-2 | [1] |

| Appearance | White to off-white solid | N/A |

| IUPAC Name | benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate | [1] |

Synthesis of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate

The synthesis of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate is achieved through the oxidative chlorination of a corresponding thioacetate precursor.

Experimental Protocol

Synthesis of N-Benzyloxycarbonyl-4-piperidinesulfonyl chloride from benzyl 4-(acetylthio)piperidine-1-carboxylate [2]

-

Materials:

-

Benzyl 4-(acetylthio)piperidine-1-carboxylate (1.45 g, 4.94 mmol)

-

Dichloromethane (10 mL)

-

Water (40 mL)

-

Chlorine gas

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve Benzyl 4-(acetylthio)piperidine-1-carboxylate in a mixture of dichloromethane and water.

-

Cool the reaction mixture to 0 °C.

-

Bubble chlorine gas through the stirred reaction mixture for 4 hours while maintaining the temperature at 0 °C.

-

After the reaction is complete, separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers.

-

Dry the combined organic layers over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to remove the solvent.

-

-

Yield: 1.58 g (100% yield) of benzyl 4-(chlorosulfonyl)-1-piperidinecarboxylate.[2]

Caption: Synthesis of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate.

Reactivity and Applications in Medicinal Chemistry

The reactivity of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate is dominated by the electrophilic nature of the sulfonyl chloride group. This functional group readily reacts with nucleophiles, particularly primary and secondary amines, to form stable sulfonamides. This reactivity makes it a valuable building block in drug discovery for the synthesis of diverse libraries of compounds.

The piperidine scaffold is a common motif in many approved drugs, and its derivatives have shown a wide range of biological activities.[3] The N-benzylpiperidine structural motif, in particular, is frequently used to fine-tune the efficacy and physicochemical properties of drug candidates.

While specific applications of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate in signaling pathways are not extensively documented in publicly available literature, its primary use is as an intermediate for the synthesis of more complex molecules with potential therapeutic applications. For instance, related N-benzyl-4-piperidine derivatives are key intermediates in the synthesis of acetylcholinesterase inhibitors for the treatment of Alzheimer's disease, such as Donepezil.[2]

General Reaction: Sulfonamide Formation

The reaction of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate with a primary or secondary amine in the presence of a base yields the corresponding sulfonamide.

Caption: General reaction scheme for sulfonamide formation.

Conclusion

Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate is a versatile synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis and the high reactivity of the sulfonyl chloride group allow for the efficient generation of diverse sulfonamide libraries based on the privileged N-benzylpiperidine scaffold. Further exploration of the biological activities of its derivatives is a promising avenue for the development of new therapeutic agents.

References

Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate material safety data sheet

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate, a key synthetic intermediate in pharmaceutical research and development. This document details its chemical and physical properties, safety information, and a validated synthesis protocol. Furthermore, it elucidates its role as a versatile building block in the synthesis of more complex, biologically active molecules.

Chemical and Physical Properties

Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate is a solid compound with a molecular weight of 317.79 g/mol .[1] Its key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C13H16ClNO4S | [1] |

| Molecular Weight | 317.79 g/mol | [1] |

| CAS Number | 287953-54-2 | [1] |

| Appearance | Solid | Fluorochem |

| Purity | Typically >95% | Fluorochem |

| InChI | InChI=1S/C13H16ClNO4S/c14-20(17,18)12-6-8-15(9-7-12)13(16)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | [1] |

| InChIKey | HEGCWAOVTPVFBJ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1CN(CCC1S(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 | PubChem |

Material Safety Data

The safe handling of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate is paramount. Below is a summary of its hazard identification and safety precautions.

Hazard Identification

This compound is classified as hazardous. The GHS classification indicates that it can cause severe skin burns and eye damage, and may cause respiratory irritation.[1]

| Hazard Class | GHS Code | Description |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage[1] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[1] |

Pictograms:

-

Corrosive

-

Irritant

Signal Word: Danger[1]

Handling and Storage

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

Synthesis of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate

A general procedure for the synthesis of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate involves the oxidative chlorination of a thioacetate precursor.

Materials:

-

Benzyl 4-(acetylthio)piperidine-1-carboxylate

-

Dichloromethane (CH2Cl2)

-

Water (H2O)

-

Chlorine gas (Cl2)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve Benzyl 4-(acetylthio)piperidine-1-carboxylate in a biphasic solvent system of dichloromethane and water.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Bubble chlorine gas through the stirred reaction mixture for approximately 4 hours, maintaining the temperature at 0°C.

-

After the reaction is complete, separate the organic layer.

-

Extract the aqueous layer with dichloromethane to recover any remaining product.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the final product, Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate.

Role in Drug Discovery and Development

While Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate itself is not known to possess significant biological activity, it serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature, containing a protected piperidine nitrogen and a reactive sulfonyl chloride, makes it a valuable building block for creating diverse molecular scaffolds.

Application as a Synthetic Intermediate

A notable application of this compound is in the synthesis of 3-substituted 2-amino-indole derivatives. These derivatives have been investigated as potential activators of the G-protein coupled receptor 43 (GPR43), a target for the treatment of metabolic disorders such as diabetes and obesity.

The synthesis workflow involves the reaction of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate with an appropriate amine to form a sulfonamide, followed by further chemical transformations to yield the final active pharmaceutical ingredient (API).

Visualizations

Synthesis Workflow

Caption: A flowchart illustrating the key steps in the synthesis of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate.

Role as a Synthetic Intermediate

Caption: Logical diagram showing the use of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate as an intermediate in the synthesis of a biologically active compound.

References

Unveiling the Biological Potential of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate is a versatile chemical intermediate featuring a reactive sulfonyl chloride group attached to a protected piperidine scaffold. While direct biological activity data for this compound is limited, its true potential lies in its role as a precursor for a diverse array of biologically active sulfonamide derivatives. This technical guide explores the significant pharmacological activities exhibited by N-benzylpiperidine and piperidine sulfonamide compounds, including potent inhibition of cholinesterases and histone deacetylases, modulation of carbonic anhydrases and sigma receptors, and promising antibacterial effects. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for key biological assays, and visual representations of synthetic pathways and mechanisms of action to facilitate further research and drug discovery efforts in this chemical space.

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its conformational flexibility and ability to engage in various intermolecular interactions make it an attractive core for designing novel therapeutic agents. The N-benzyl group further provides a handle for modulating physicochemical properties and exploring specific receptor interactions. The introduction of a sulfonyl chloride at the 4-position of the piperidine ring, as seen in benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate, opens up a vast chemical space for the synthesis of sulfonamide libraries. Sulfonamides are a well-established class of pharmacophores known for their diverse biological activities. This guide focuses on the biological activities of derivatives synthesized from this key intermediate, providing a foundation for future drug development programs.

Potential Biological Activities and Quantitative Data

The primary utility of benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate is as a reactive intermediate for the synthesis of a wide range of sulfonamide derivatives. Research on structurally related N-benzylpiperidine and piperidine sulfonamide compounds has revealed several promising areas of biological activity.

Cholinesterase Inhibition

Derivatives of N-benzylpiperidine have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.

| Compound Class | Target | IC50 / Ki | Reference |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Acetylcholinesterase (AChE) | IC50 = 0.56 nM | [1] |

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | Acetylcholinesterase (AChE) | IC50 = 0.41 µM | [2] |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | Acetylcholinesterase (AChE) | IC50 = 5.94 µM | [2] |

| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (Compound 15b) | Acetylcholinesterase (eeAChE) | IC50 = 0.39 µM | [3] |

| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (Compound 15j) | Butyrylcholinesterase (eqBChE) | IC50 = 0.16 µM | [3] |

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in gene expression regulation. HDAC inhibitors have emerged as a promising class of anticancer agents and are also being explored for other indications. N-benzylpiperidine derivatives have shown potential as dual inhibitors of HDAC and AChE.

| Compound Class | Target | IC50 | Reference |

| N-Benzyl piperidine derivative (d5) | Histone Deacetylase (HDAC) | IC50 = 0.17 µM | [4] |

| N-Benzyl piperidine derivative (d5) | Acetylcholinesterase (AChE) | IC50 = 6.89 µM | [4] |

| N-Benzyl piperidine derivative (d10) | Histone Deacetylase (HDAC) | IC50 = 0.45 µM | [4] |

| N-Benzyl piperidine derivative (d10) | Acetylcholinesterase (AChE) | IC50 = 3.22 µM | [4] |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. Piperidine sulfonamides have been identified as potent inhibitors of human carbonic anhydrases (hCA).

| Compound Class | Target | Ki | Reference |

| 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide (Compound 6) | hCA IX | Ki = 0.9 nM | [5] |

| 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide (Compound 16) | hCA IX | Ki = 0.8 nM | [5] |

| 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide (Compound 20) | hCA IX | Ki = 0.9 nM | [5] |

| Pyrazolo[4,3-c]pyridine Sulfonamide (Compound 15) | hCA II | Ki = 3.3 nM | [6] |

| Pyrazolo[4,3-c]pyridine Sulfonamide (Compound 15) | hCA IX | Ki = 6.1 nM | [6] |

Sigma Receptor Modulation

Sigma receptors are a unique class of intracellular proteins that are implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer. Arylalkylsulfonyl piperidine derivatives have been shown to bind to sigma receptors with high affinity.

| Compound Class | Target | Ki | Selectivity (σ2/σ1) | Reference |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) | σ1 Receptor | Ki = 1.45 nM | 290-fold | [7] |

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15) | σ1 Receptor | Ki = 1.6 nM | 886-fold | [8] |

Antibacterial Activity

The emergence of antibiotic resistance is a major global health concern, necessitating the discovery of new antibacterial agents. Sulfonamide derivatives containing a piperidine moiety have demonstrated promising activity against various bacterial strains.

| Compound Class | Bacterial Strain | MIC / EC50 | Reference |

| Sulfonamide derivative with piperidine (C4) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 = 2.02 µg/mL | [9] |

| Sulfonamide derivative with piperidine (A8) | Xanthomonas axonopodis pv. citri (Xac) | EC50 = 4.74 µg/mL | [9] |

| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid | Staphylococcus aureus (MRSA isolates) | Stronger effect than oxacillin | [10] |

| Sulfonyl Piperidine Carboxamide Derivatives | Gram-positive and Gram-negative bacteria | Moderate to good activity | [11] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers.

Synthesis of N-Substituted Piperidine-4-sulfonamides

This protocol describes a general method for the synthesis of sulfonamide derivatives from a sulfonyl chloride precursor like benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate.

Materials:

-

Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate

-

Primary or secondary amine of choice

-

Triethylamine (Et3N) or other suitable base

-

Dichloromethane (DCM) or other appropriate aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add the desired amine (1.1 equivalents) to the solution.

-

Add triethylamine (1.5 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure N-substituted piperidine-4-sulfonamide derivative.

-

Characterize the final product using appropriate analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Materials:

-

Acetylcholinesterase (AChE) from electric eel (or other source)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate reader

Procedure:

-

Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

In a 96-well plate, add 20 µL of various concentrations of the test compound solution. For the control, add 20 µL of the solvent.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of the AChE solution to each well and incubate at 37 °C for 15 minutes.

-

Add 10 µL of the DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of the ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration. The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Histone Deacetylase (HDAC) Inhibition Assay

This is a general protocol for a fluorometric HDAC activity assay.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer

-

Developer solution (containing a protease like trypsin and a stopping agent)

-

Test compounds dissolved in DMSO

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

In a 96-well black plate, add 5 µL of various concentrations of the test compound solution. For the control, add 5 µL of DMSO.

-

Add 35 µL of the HDAC enzyme solution (diluted in assay buffer) to each well.

-

Incubate the plate at 37 °C for 15 minutes.

-

Add 10 µL of the fluorogenic HDAC substrate to each well to start the reaction.

-

Incubate the plate at 37 °C for 30-60 minutes.

-

Stop the reaction by adding 50 µL of the developer solution to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).

-

Calculate the percentage of inhibition and determine the IC50 value as described for the AChE assay.

Carbonic Anhydrase (CA) Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

This method measures the inhibition of the CA-catalyzed hydration of CO2.

Materials:

-

Purified human carbonic anhydrase isoenzyme (e.g., hCA I, II, IX, or XII)

-

HEPES-Tris buffer (pH 7.4)

-

Sodium perchlorate solution (for maintaining ionic strength)

-

Phenol red as a pH indicator

-

CO2-saturated water

-

Test compounds dissolved in a suitable solvent

-

Stopped-flow spectrophotometer

Procedure:

-

The assay measures the time required for the pH to drop from 7.4 to 6.4 due to the formation of carbonic acid from CO2 hydration.

-

The enzyme and inhibitor solutions are prepared in the HEPES-Tris buffer.

-

The two syringes of the stopped-flow instrument are filled with the enzyme/inhibitor mixture and the CO2-saturated solution containing the pH indicator, respectively.

-

The reaction is initiated by rapidly mixing the contents of the two syringes.

-

The change in absorbance of the pH indicator is monitored over time.

-

The initial rates of the catalyzed reaction are determined in the presence and absence of the inhibitor.

-

The inhibition constant (Ki) is calculated by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).

Sigma Receptor Binding Assay

This radioligand binding assay determines the affinity of test compounds for sigma receptors.

Materials:

-

Membrane preparations from cells expressing the sigma receptor subtype of interest (σ1 or σ2)

-

Radioligand specific for the sigma receptor subtype (e.g., --INVALID-LINK---pentazocine for σ1, [3H]DTG for σ2)

-

Tris-HCl buffer (pH 7.4)

-

Non-specific binding control (e.g., haloperidol)

-

Test compounds at various concentrations

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

In test tubes, combine the membrane preparation, the radioligand at a fixed concentration, and the test compound at various concentrations in the Tris-HCl buffer.

-

For determining non-specific binding, a high concentration of a known sigma receptor ligand (e.g., haloperidol) is used instead of the test compound.

-

Incubate the mixture at room temperature for a specified time (e.g., 120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percentage of inhibition of specific binding at each concentration of the test compound.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Materials:

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

-

Test compounds serially diluted in the growth medium

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Positive control (bacterium in broth without compound)

-

Negative control (broth only)

Procedure:

-

Perform serial two-fold dilutions of the test compound in the growth medium in a 96-well plate.

-

Add the standardized bacterial inoculum to each well (except the negative control).

-

Incubate the plate at 37 °C for 18-24 hours.

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Synthetic Workflow

The following diagram illustrates a general synthetic workflow for preparing N-substituted piperidine-4-sulfonamides from benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate.

Caption: General synthesis of N-substituted piperidine-4-sulfonamides.

Signaling Pathway: Cholinesterase Inhibition

This diagram depicts the mechanism of action of a cholinesterase inhibitor.

Caption: Mechanism of cholinesterase inhibition by N-benzylpiperidine derivatives.

Conclusion

Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate serves as a valuable and versatile starting material for the synthesis of a wide range of sulfonamide derivatives with significant and diverse biological activities. The N-benzylpiperidine sulfonamide scaffold has demonstrated potent inhibitory effects against key therapeutic targets such as cholinesterases and histone deacetylases, highlighting its potential in the development of treatments for neurodegenerative diseases and cancer. Furthermore, the exploration of these derivatives has revealed promising activities as carbonic anhydrase inhibitors, sigma receptor modulators, and antibacterial agents. The quantitative data and detailed experimental protocols provided in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of novel therapeutic candidates based on this privileged chemical scaffold. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds is warranted to unlock their full therapeutic potential.

References

- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Properties and Data

A summary of the physical and chemical properties of the key compounds in the proposed synthesis is provided below for easy reference.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Benzyl 4-hydroxy-1-piperidinecarboxylate | 95798-23-5 | C₁₃H₁₇NO₃ | 235.28 |

| Benzyl 4-(acetylthio)piperidine-1-carboxylate | 146827-60-3 | C₁₅H₁₉NO₃S | 293.38 |

| Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate | 287953-54-2 | C₁₃H₁₆ClNO₄S | 317.79 |

Proposed Synthetic Pathway

The synthetic approach is a two-step process starting from Benzyl 4-hydroxy-1-piperidinecarboxylate. The first step involves the conversion of the hydroxyl group to a thioacetate via a Mitsunobu reaction. The second step is the oxidative chlorination of the thioacetate to the desired sulfonyl chloride, based on a reported procedure for the 3-substituted regioisomer.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Disclaimer: This protocol is a proposed procedure based on analogous reactions and should be performed by qualified personnel with appropriate safety precautions.

Step 1: Synthesis of Benzyl 4-(acetylthio)piperidine-1-carboxylate

This procedure details the conversion of an alcohol to a thioacetate using a Mitsunobu reaction.[1]

Materials:

-

Benzyl 4-hydroxy-1-piperidinecarboxylate (1.0 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Thioacetic acid (1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Benzyl 4-hydroxy-1-piperidinecarboxylate (1.0 eq) and triphenylphosphine (1.5 eq).

-

Dissolve the solids in anhydrous THF (approx. 0.2 M concentration relative to the starting alcohol).

-

Cool the solution to 0 °C using an ice-water bath.

-

Add thioacetic acid (1.5 eq) to the cooled solution and stir for 5 minutes.

-

Slowly add DIAD (1.5 eq) dropwise to the reaction mixture. The addition is exothermic, and a color change (typically to a yellow or orange hue) is expected. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

-

Dissolve the residue in ethyl acetate (EtOAc) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Benzyl 4-(acetylthio)piperidine-1-carboxylate as a pure product.

Step 2: Synthesis of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate

This procedure details the oxidative chlorination of the thioacetate intermediate to the target sulfonyl chloride.

Materials:

-

Benzyl 4-(acetylthio)piperidine-1-carboxylate (1.0 eq)

-

Dichloromethane (CH₂Cl₂)

-

Deionized Water

-

Chlorine (Cl₂) gas

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a gas inlet tube, a thermometer, and a gas outlet leading to a scrubber (e.g., containing sodium thiosulfate solution), dissolve Benzyl 4-(acetylthio)piperidine-1-carboxylate (1.0 eq) in dichloromethane (CH₂Cl₂).

-

Add deionized water to create a biphasic mixture (e.g., a 5:1 ratio of CH₂Cl₂ to water).

-

Cool the vigorously stirred mixture to 0 °C using an ice-water bath.

-

Bubble chlorine (Cl₂) gas through the reaction mixture at a steady rate. Monitor the internal temperature to ensure it remains between 0-5 °C. The reaction is exothermic.

-

Continue the chlorine addition for approximately 3-4 hours. The reaction progress can be monitored by TLC by quenching an aliquot with sodium thiosulfate solution before spotting.

-

Once the reaction is complete (disappearance of the starting material), stop the chlorine flow and purge the system with nitrogen gas to remove any excess chlorine.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Dry the organic layer over anhydrous Na₂SO₄ and filter.

-

The resulting solution of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate in CH₂Cl₂ is often used directly in the next synthetic step due to the compound's potential instability. If isolation is required, the solvent can be carefully removed under reduced pressure at low temperature.

Safety and Handling

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Reagents:

-

DIAD: Diisopropyl azodicarboxylate is a potential contact explosive and should be handled with care. Avoid friction and shock.

-

Thioacetic acid: Has a strong, unpleasant odor and is corrosive. Handle only in a fume hood.

-

Chlorine gas: Highly toxic and corrosive. A proper gas handling setup, including a scrubber for excess gas, is mandatory. Ensure adequate ventilation and have an emergency plan in place.

-

-

Reactions: The reactions, particularly the chlorination step, are exothermic and require careful temperature control.

This document is intended for informational purposes only and does not constitute a warranty of any kind. Users should verify all information and procedures independently.

References

Application Notes and Protocols for Sulfonamide Synthesis using Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of N-substituted piperidine-4-sulfonamides using Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate as a key building block. This method allows for the introduction of a diverse range of functionalities onto the sulfonamide nitrogen, making it a valuable tool in medicinal chemistry and drug discovery for the development of novel therapeutic agents.

Introduction

Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate is a versatile bifunctional reagent. The sulfonyl chloride moiety readily reacts with primary and secondary amines to form stable sulfonamide linkages. The piperidine nitrogen is protected with a benzyloxycarbonyl (Cbz) group, which can be selectively removed under standard hydrogenolysis or acidic conditions to allow for further functionalization of the piperidine ring. This two-step process of sulfonamide formation followed by deprotection provides a convenient route to a wide array of piperidine-4-sulfonamide derivatives.

Chemical Properties of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate

| Property | Value |

| CAS Number | 287953-54-2 |

| Molecular Formula | C₁₃H₁₆ClNO₄S |

| Molecular Weight | 317.79 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically >95% |

Experimental Protocols

This section details the two-key stages of the synthesis: the formation of the Cbz-protected sulfonamide and the subsequent deprotection of the piperidine nitrogen.

Part 1: Synthesis of Benzyl 1-(N-aryl/alkyl-sulfamoyl)piperidine-4-carboxylate

This protocol describes the general procedure for the reaction between Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate and a primary amine to yield the corresponding Cbz-protected sulfonamide.

Materials and Reagents:

-

Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate

-

Substituted primary amine (e.g., aniline, benzylamine)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane.

-

Add the desired primary amine (1.0-1.2 eq) to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add triethylamine or DIPEA (1.5-2.0 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Benzyl 1-(N-aryl/alkyl-sulfamoyl)piperidine-4-carboxylate.

Expected Yields: The yields for this reaction are typically in the range of 60-90%, depending on the nature of the amine used.

| Amine | Product | Typical Yield (%) |

| Aniline | Benzyl 1-(N-phenyl-sulfamoyl)piperidine-4-carboxylate | 75-85 |

| 4-Methylaniline | Benzyl 1-(N-(p-tolyl)-sulfamoyl)piperidine-4-carboxylate | 80-90 |

| Benzylamine | Benzyl 1-(N-benzyl-sulfamoyl)piperidine-4-carboxylate | 70-80 |

| Cyclohexylamine | Benzyl 1-(N-cyclohexyl-sulfamoyl)piperidine-4-carboxylate | 65-75 |

Part 2: Deprotection of the Cbz Group

This protocol outlines the removal of the Cbz protecting group from the piperidine nitrogen via catalytic hydrogenolysis.

Materials and Reagents:

-

Benzyl 1-(N-aryl/alkyl-sulfamoyl)piperidine-4-carboxylate

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

Dissolve the Cbz-protected sulfonamide (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.